molecular formula C7H6FNO3 B1380430 5-Amino-2-fluoro-4-hydroxybenzoic acid CAS No. 1566265-63-1

5-Amino-2-fluoro-4-hydroxybenzoic acid

Cat. No.: B1380430
CAS No.: 1566265-63-1
M. Wt: 171.13 g/mol
InChI Key: XPYBCCYMGRHOBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-fluoro-4-hydroxybenzoic acid is an organic compound that belongs to the class of fluorinated benzoic acids This compound is characterized by the presence of an amino group, a fluorine atom, and a hydroxyl group attached to a benzene ring The molecular formula of this compound is C7H6FNO3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-fluoro-4-hydroxybenzoic acid typically involves the introduction of the amino, fluorine, and hydroxyl groups onto a benzene ring. One common method is the nitration of 2-fluoro-4-hydroxybenzoic acid followed by reduction to introduce the amino group. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, followed by catalytic hydrogenation for reduction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors and advanced catalytic systems to optimize yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the cost-effectiveness and environmental sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-fluoro-4-hydroxybenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reducing nitro groups.

    Substitution: Nucleophilic aromatic substitution reactions often use reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

5-Amino-2-fluoro-4-hydroxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as liquid crystals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-hydroxybenzoic acid: Similar structure but lacks the amino group.

    5-Fluoro-2-hydroxybenzoic acid: Similar structure but lacks the amino group and has a different position for the fluorine atom.

    5-Amino-2-fluorobenzoic acid: Similar structure but lacks the hydroxyl group.

Uniqueness

5-Amino-2-fluoro-4-hydroxybenzoic acid is unique due to the combination of the amino, fluorine, and hydroxyl groups on the benzene ring. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-amino-2-fluoro-4-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,10H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPYBCCYMGRHOBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.